Methyl 2-methoxy-4-methylnicotinate
Description
Contextualization within Nicotinate (B505614) Ester Chemistry
Nicotinate esters are a class of organic compounds derived from nicotinic acid, also known as niacin or vitamin B3. The foundational structure is a pyridine (B92270) ring with a carboxylic acid group at the 3-position. The esters, such as the simple methyl nicotinate, are formed by the reaction of this carboxylic acid with an alcohol. sigmaaldrich.com These compounds are not merely laboratory curiosities; they are found in nature and are utilized in various applications. nih.gov
The chemistry of nicotinate esters is rich and varied, largely dictated by the reactivity of the pyridine ring and the ester functionality. The nitrogen atom in the pyridine ring imparts basic properties and influences the electron distribution within the aromatic system, making it susceptible to various chemical transformations. prepchem.com The ester group, in turn, can undergo hydrolysis back to the carboxylic acid or can be converted into other functional groups like amides. nih.gov The addition of further substituents to the pyridine ring, as seen in Methyl 2-methoxy-4-methylnicotinate, creates a more complex and tailored building block, allowing for precise modifications and the development of novel molecular structures.
Significance as a Heterocyclic Building Block in Organic Synthesis
Heterocyclic compounds, which feature rings containing atoms of at least two different elements, are fundamental to organic synthesis. Pyridine and its derivatives are among the most important classes of heterocyclic building blocks due to their prevalence in natural products and pharmacologically active molecules. The specific arrangement of substituents on the pyridine ring can significantly influence a molecule's biological activity and physical properties.
This compound exemplifies the role of a highly functionalized heterocyclic building block. Its substituted pyridine core acts as a scaffold upon which more elaborate structures can be built. A significant application of this compound is demonstrated in its use as a key intermediate in the synthesis of modulators for the cystic fibrosis transmembrane conductance regulator (CFTR) protein, which are investigated for the treatment of cystic fibrosis. google.com
In a specific synthetic pathway detailed in patent literature, this compound is treated with a strong base, lithium diisopropylamide (LDA), at low temperatures. This step removes a proton from the molecule, creating a reactive intermediate. This intermediate is then reacted with methyl acrylate (B77674) in a Michael addition reaction. google.com This process effectively joins the two molecules, demonstrating how the nicotinate derivative serves as a foundational piece for constructing a larger, more complex molecule with potential therapeutic value. This strategic use underscores the importance of such tailored building blocks in modern drug discovery and organic chemistry.
Overview of Research Trajectories for Nicotinic Acid Derivatives
Research into nicotinic acid and its derivatives is a dynamic and expanding field. Historically, nicotinic acid itself has been studied for its role in managing cardiovascular diseases. evitachem.com However, the focus has broadened significantly, with researchers now exploring a wide array of derivatives for various therapeutic applications.
Current research trajectories include the development of nicotinic acid derivatives as potential anti-inflammatory, anti-tuberculosis, and analgesic agents. evitachem.comukm.my Scientists synthesize novel derivatives by modifying the core nicotinic acid structure, often by introducing different functional groups to the pyridine ring or by altering the carboxylic acid moiety. evitachem.com These modifications aim to enhance efficacy, improve the safety profile, or target specific biological pathways. For instance, studies have shown that converting methyl nicotinate into various amides and hydrazones can yield compounds with significant insecticidal properties. evitachem.com The overarching goal of this research is to leverage the versatile nicotinic acid scaffold to create new chemical entities with valuable applications in medicine and agriculture.
Compound Data
| Property | Value |
| IUPAC Name | Methyl 2-methoxy-4-methylpyridine-3-carboxylate |
| CAS Number | 913954-88-8 |
| Molecular Formula | C₉H₁₁NO₃ |
| Molecular Weight | 181.19 g/mol |
| Class | Nicotinic Acid Derivative |
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
methyl 2-methoxy-4-methylpyridine-3-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11NO3/c1-6-4-5-10-8(12-2)7(6)9(11)13-3/h4-5H,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RAUVGUCBJUCSKI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NC=C1)OC)C(=O)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
181.19 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies for Methyl 2 Methoxy 4 Methylnicotinate
Established Synthetic Routes and Reaction Pathways
The traditional synthesis of Methyl 2-methoxy-4-methylnicotinate typically involves a multi-step process. This process begins with the construction or functionalization of the pyridine (B92270) ring, followed by the introduction of the methyl and methoxy (B1213986) groups, and finally, the esterification of the carboxylic acid functionality. The exact sequence of these steps can vary, leading to different reaction pathways.
Esterification Reactions
A crucial step in the synthesis of this compound is the esterification of the corresponding carboxylic acid, 2-methoxy-4-methylnicotinic acid. The most common method for this transformation is the Fischer esterification. masterorganicchemistry.com
Fischer Esterification: This acid-catalyzed reaction involves treating the carboxylic acid with an excess of methanol (B129727) in the presence of a strong acid catalyst, such as sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (TsOH). The reaction is reversible and is driven to completion by using a large excess of the alcohol or by removing the water formed during the reaction. masterorganicchemistry.comunishivaji.ac.in
A typical procedure involves refluxing a solution of 2-methoxy-4-methylnicotinic acid in methanol with a catalytic amount of concentrated sulfuric acid. unishivaji.ac.in The reaction progress is monitored, and upon completion, the excess methanol is removed, and the product is isolated and purified.
| Reactants | Catalyst | Solvent | Conditions | Product | Yield |
| 2-methoxy-4-methylnicotinic acid, Methanol | Sulfuric Acid | Methanol | Reflux | This compound | High |
Alkylation Strategies for Methoxy Group Introduction
The introduction of the methoxy group at the 2-position of the pyridine ring is a key transformation. This is typically achieved through a nucleophilic substitution reaction on a suitable precursor, such as a 2-chloro or 2-hydroxypyridine derivative.
One plausible route involves the synthesis of a 2-chloronicotinic acid derivative, which can then be reacted with sodium methoxide (B1231860). For instance, 2-chloronicotinic acid can be synthesized and subsequently esterified. The resulting methyl 2-chloronicotinate can then undergo nucleophilic substitution with sodium methoxide to yield the desired 2-methoxy product.
| Starting Material | Reagent | Conditions | Product |
| Methyl 2-chloro-4-methylnicotinate | Sodium methoxide | - | This compound |
Pyridine Ring Functionalization Approaches
Another strategy involves the functionalization of a pre-existing pyridine ring. For instance, the synthesis could begin with a commercially available substituted pyridine, such as 4-methylnicotinic acid (also known as 4-picolinic acid). The challenge then lies in the regioselective introduction of the methoxy group at the 2-position. This can be a complex process due to the electronic nature of the pyridine ring.
A potential pathway could involve the N-oxidation of the pyridine ring to modulate its reactivity, followed by nucleophilic substitution reactions.
Novel and Green Chemistry Synthetic Approaches
Catalytic Methods in Synthesis
Modern catalytic methods offer significant advantages over traditional stoichiometric reactions. For the synthesis of this compound, several catalytic strategies could be envisioned.
Catalytic Esterification: To circumvent the use of strong mineral acids in Fischer esterification, solid acid catalysts are being explored. For instance, MoO₃/SiO₂ has been shown to be an effective bifunctional catalyst for the esterification of nicotinic acid with methanol, offering good yields and easier product separation. researchgate.netorientjchem.org
| Reactants | Catalyst | Conditions | Product |
| 2-methoxy-4-methylnicotinic acid, Methanol | MoO₃/SiO₂ | Reflux | This compound |
Enzymatic Catalysis: Biocatalysis, using enzymes such as lipases, presents a green alternative for esterification. For example, Novozym® 435, an immobilized lipase from Candida antarctica, has been successfully used for the synthesis of nicotinamide (B372718) derivatives from methyl nicotinate (B505614). nih.gov A similar enzymatic approach could be developed for the esterification of 2-methoxy-4-methylnicotinic acid.
Flow Chemistry Applications
Flow chemistry, or continuous-flow synthesis, has emerged as a powerful tool for the synthesis of fine chemicals and pharmaceuticals. It offers enhanced safety, better process control, and often higher yields compared to traditional batch processes. thalesnano.com
The functionalization of pyridine rings can be efficiently carried out in flow reactors. For example, regioselective difunctionalization of pyridines via 3,4-pyridyne intermediates has been successfully adapted to a continuous flow set-up. rsc.orgchemistryviews.org This technology could potentially be applied to the synthesis of substituted pyridines like this compound, allowing for a more streamlined and scalable production process.
Furthermore, enzymatic reactions in continuous-flow microreactors have been shown to be highly efficient for the synthesis of nicotinamide derivatives, with significantly shorter reaction times and increased product yields compared to batch processes. nih.gov This approach holds promise for the green and efficient synthesis of this compound.
| Technology | Application | Advantages |
| Flow Chemistry | Pyridine ring functionalization | Enhanced safety, better process control, scalability |
| Enzymatic Flow Reactors | Esterification | Shorter reaction times, increased yields, green process |
Sustainable Synthesis Strategies
In recent years, there has been a significant shift towards the development of more environmentally friendly and sustainable methods for the synthesis of pyridine derivatives. nih.govijarsct.co.in These "green chemistry" approaches aim to reduce waste, minimize the use of hazardous materials, and improve energy efficiency. For the synthesis of a compound like this compound, several sustainable strategies could be envisioned.
One prominent green approach is the use of multicomponent one-pot reactions . researchgate.net These reactions allow for the construction of complex molecules, such as the substituted pyridine core, in a single step from multiple starting materials, thereby reducing the number of synthetic steps and purification processes. Another key area of green chemistry is the development and use of green catalysts , such as biocatalysts or reusable solid catalysts, which can offer high selectivity under mild reaction conditions. ijarsct.co.in
Furthermore, the use of alternative energy sources like microwave irradiation and ultrasound has been shown to accelerate reaction times and improve yields in pyridine synthesis. nih.gov Employing environmentally benign solvents , such as water or deep eutectic solvents, or even conducting reactions under solvent-free conditions, can significantly reduce the environmental impact of the synthesis. ijarsct.co.in An iron-catalyzed cyclization of ketoxime acetates and aldehydes represents a greener alternative for producing substituted pyridines. rsc.org
| Sustainable Strategy | Description | Potential Application in Synthesis |
| Multicomponent Reactions | Combining three or more reactants in a single step to form the product. | Direct synthesis of the substituted pyridine ring from simpler precursors. |
| Green Catalysts | Utilizing enzymes or heterogeneous catalysts that are non-toxic and recyclable. | Catalyzing the cyclization or functionalization steps with high efficiency and selectivity. |
| Microwave/Ultrasound | Using alternative energy sources to enhance reaction rates and reduce energy consumption. | Accelerating the key bond-forming reactions in the synthesis. |
| Green Solvents | Employing non-toxic, biodegradable solvents or solvent-free conditions. | Reducing the use of volatile organic compounds throughout the synthetic process. |
Precursor Synthesis and Intermediate Transformations
The synthesis of this compound is fundamentally dependent on the successful preparation of appropriately substituted precursors and the efficient transformation of key intermediates.
Synthesis of Substituted Nicotinic Acid Precursors
The core of this compound is a substituted nicotinic acid. The synthesis of such precursors can be achieved through various methods, often involving the construction of the pyridine ring with the desired substituents already in place or in a form that can be easily modified. For instance, the synthesis of 4-methylnicotinic acid has been described in the literature. rsc.org
A general strategy for obtaining polysubstituted pyridines involves the condensation of carbonyl compounds with ammonia or amines. baranlab.org For the target molecule, a precursor such as 2-chloro-4-methylnicotinic acid could be a key starting point. The synthesis of 2-chloronicotinic acid derivatives is a known process and often starts from readily available pyridine derivatives. guidechem.com These precursors can be synthesized from various starting materials, including acetylene dicarboxylates and β-amino alcohols, which can form 1,4-oxazin-2-one intermediates that rearrange to substituted pyridines. nih.gov
Role of Key Intermediates in Compound Formation
In a potential synthetic route to this compound, several key intermediates would play crucial roles.
Substituted Pyridine Intermediate: An initial key intermediate would be a pyridine ring bearing the required methyl group at the 4-position and a handle for introducing the other functionalities. A compound like 2-chloro-4-methylpyridine could serve this purpose.
Nicotinic Acid Intermediate: Oxidation of the methyl group at the 3-position of a suitable pyridine precursor would lead to the formation of the nicotinic acid moiety. Alternatively, the carboxyl group could be introduced through other synthetic transformations.
2-Chloronicotinic Acid Intermediate: A 2-chloro-4-methylnicotinic acid intermediate would be pivotal for the introduction of the 2-methoxy group. The chlorine atom at the 2-position of the pyridine ring is susceptible to nucleophilic substitution.
2-Methoxynicotinic Acid Intermediate: The reaction of the 2-chloro intermediate with a methoxide source would yield 2-methoxy-4-methylnicotinic acid. This transformation is a critical step in establishing the final substitution pattern of the target molecule. A similar transformation has been reported in the synthesis of methyl 2-methoxy-6-methylaminopyridine-3-carboxylate. nih.gov
The final step would then be the esterification of this carboxylic acid with methanol to form this compound. Standard esterification procedures, such as Fischer-Speier esterification using an acid catalyst like sulfuric acid, are commonly employed for nicotinic acids. chemicalbook.comresearchgate.net
| Intermediate | Precursor(s) | Transformation |
| 2-Chloro-4-methylnicotinic acid | 2-Chloro-4-methylpyridine | Oxidation of a methyl group or other functional group manipulation |
| 2-Methoxy-4-methylnicotinic acid | 2-Chloro-4-methylnicotinic acid, Sodium methoxide | Nucleophilic aromatic substitution |
| This compound | 2-Methoxy-4-methylnicotinic acid, Methanol | Fischer-Speier Esterification |
Chemical Reactivity and Derivatization of Methyl 2 Methoxy 4 Methylnicotinate
Functional Group Transformations and Reaction Mechanisms
The chemical behavior of Methyl 2-methoxy-4-methylnicotinate is characterized by the reactivity of its ester, methoxy (B1213986), and pyridine (B92270) ring functionalities.
The methyl ester group is susceptible to nucleophilic acyl substitution, primarily through hydrolysis and transesterification.
Ester Hydrolysis: Under acidic or basic conditions, the ester can be hydrolyzed to yield 2-methoxy-4-methylnicotinic acid. evitachem.comgoogle.com
Base-Catalyzed Hydrolysis (Saponification): This reaction is typically irreversible and involves the attack of a hydroxide (B78521) ion on the carbonyl carbon, followed by the elimination of a methoxide (B1231860) ion. A subsequent acid workup is required to protonate the resulting carboxylate salt.
Acid-Catalyzed Hydrolysis: This is a reversible process initiated by the protonation of the carbonyl oxygen, which enhances the electrophilicity of the carbonyl carbon for attack by water. google.com
Transesterification: The methyl ester can be converted to other esters by heating it in the presence of a different alcohol and an acid or base catalyst. This equilibrium-driven reaction often requires the removal of methanol (B129727) to drive it to completion.
| Reaction | Reagents | Product | Mechanism |
|---|---|---|---|
| Base-Catalyzed Hydrolysis | 1. NaOH, H₂O/MeOH 2. H₃O⁺ | 2-methoxy-4-methylnicotinic acid | Nucleophilic Acyl Substitution |
| Acid-Catalyzed Hydrolysis | H₃O⁺, heat | 2-methoxy-4-methylnicotinic acid | Nucleophilic Acyl Substitution |
| Transesterification | R-OH, H⁺ or RO⁻ | Alkyl 2-methoxy-4-methylnicotinate | Nucleophilic Acyl Substitution |
The 2-methoxy group, being attached to an electron-deficient pyridine ring, can be a site for nucleophilic substitution. This reaction is a key step in the synthesis of various derivatives.
Demethylation/Substitution: The methoxy group can be cleaved or replaced by various nucleophiles. For instance, treatment with strong nucleophiles can lead to the formation of pyridone derivatives. Recent developments have shown that methoxypyridines can undergo nucleophilic amination. ntu.edu.sg This transformation is significant for creating aminopyridine structures, which are important in medicinal chemistry. ntu.edu.sg
| Reaction | Reagents | Product | Mechanism |
|---|---|---|---|
| Nucleophilic Amination | R₂NH, NaH, LiI | Methyl 2-(dialkylamino)-4-methylnicotinate | SNAr |
| Demethylation (Hydrolysis) | Strong Acid (e.g., HBr) | Methyl 1,2-dihydro-4-methyl-2-oxonicotinate | Nucleophilic Substitution |
The lone pair of electrons on the pyridine nitrogen is not part of the aromatic π-system, making the nitrogen atom basic and nucleophilic. wikipedia.org
Salt Formation: As a base, the pyridine nitrogen readily reacts with strong acids to form pyridinium (B92312) salts. wikipedia.org Protonation of the nitrogen increases the electron-deficient nature of the ring, further deactivating it towards electrophilic attack but activating it for nucleophilic attack. uoanbar.edu.iqstackexchange.com
Quaternization (N-Alkylation): The nitrogen can be alkylated by reacting with alkyl halides, forming quaternary N-alkylpyridinium salts. wikipedia.orgresearchgate.net These salts can serve as versatile synthetic intermediates. researchgate.net
N-Oxidation: The nitrogen atom can be oxidized, typically using a peracid, to form the corresponding Pyridine N-oxide. wikipedia.org This transformation alters the electronic properties of the ring, making it more susceptible to both electrophilic and nucleophilic substitution at different positions.
| Reaction | Reagents | Product | Mechanism |
|---|---|---|---|
| Salt Formation | HX (e.g., HCl, H₂SO₄) | Methyl 2-methoxy-4-methylpyridinium-3-carboxylate salt | Acid-Base Reaction |
| N-Alkylation | R-X (e.g., CH₃I) | 1-Alkyl-3-(methoxycarbonyl)-2-methoxy-4-methylpyridinium halide | SN2 |
| N-Oxidation | m-CPBA or H₂O₂ | This compound-N-oxide | Oxidation |
The pyridine ring is inherently electron-deficient and thus less reactive towards electrophilic aromatic substitution (EAS) than benzene. wikipedia.orguoanbar.edu.iqstackexchange.com Reactions like nitration or halogenation require harsh conditions. uoanbar.edu.iqutexas.edu The position of substitution is dictated by the combined electronic effects of the existing substituents.
The pyridine nitrogen acts as a meta-director. stackexchange.com However, the 2-methoxy and 4-methyl groups are both activating, ortho-para directors. libretexts.org In this specific molecule, the positions ortho and para to the activating groups are C3, C5, and C6. The methoxy group at C2 directs to C3 and C5. The methyl group at C4 directs to C3 and C5. Therefore, electrophilic attack is most likely to occur at the C5 position, which is favored by both activating groups and is meta to the deactivating ring nitrogen. Attack at C3 is sterically hindered by the adjacent groups.
| Reaction | Reagents | Predicted Major Product | Mechanism |
|---|---|---|---|
| Nitration | HNO₃, H₂SO₄, heat | Methyl 2-methoxy-4-methyl-5-nitronicotinate | Electrophilic Aromatic Substitution |
| Bromination | Br₂, FeBr₃ | Methyl 5-bromo-2-methoxy-4-methylnicotinate | Electrophilic Aromatic Substitution |
The electron-deficient nature of the pyridine ring makes it susceptible to nucleophilic aromatic substitution (SNAr), particularly at positions 2 and 4 (ortho and para to the nitrogen). uoanbar.edu.iqresearchgate.netstackexchange.comquimicaorganica.org In this compound, the C2 and C6 positions are activated towards nucleophilic attack.
If a suitable leaving group were present at the C6 position, it could be displaced by a nucleophile. More relevantly, the 2-methoxy group itself can be displaced by strong nucleophiles, as mentioned in section 3.1.2. The stability of the anionic intermediate (Meisenheimer complex) is key, and attack at C2 or C4 allows the negative charge to be delocalized onto the electronegative nitrogen atom, which is a stabilizing feature. stackexchange.com
Synthesis of Analogues and Derivatives
The reactivity profile of this compound allows for the synthesis of a wide array of analogues. Key strategies include:
Modification of the Ester Group: Hydrolysis to the carboxylic acid, followed by reaction with various amines (using peptide coupling reagents like EDCI), can generate a library of amides. google.com Reduction of the ester would yield the corresponding primary alcohol, (2-methoxy-4-methylpyridin-3-yl)methanol.
Substitution at the Methoxy Position: As detailed previously, displacement of the methoxy group with various nucleophiles, particularly amines, provides a direct route to 2-substituted pyridine derivatives. ntu.edu.sg
Ring Functionalization: Electrophilic substitution, primarily at the C5 position, can introduce groups like nitro or halo functionalities. These can then be further transformed; for example, a nitro group can be reduced to an amine, providing another handle for derivatization.
N-Oxide Chemistry: Conversion to the N-oxide opens up different reactivity patterns, allowing for substitutions that might not be feasible on the parent pyridine. youtube.com
These derivatization pathways are exemplified by the synthesis of various substituted pyridines and quinolines found in the chemical literature, where functional group interconversions on similar scaffolds are common. chemicalbook.comatlantis-press.commdpi.combldpharm.com For instance, the synthesis of 4-chloro-6-methoxy-2-methyl-3-nitroquinoline involves sequential nitration and chlorination steps on a related quinoline (B57606) core. atlantis-press.com Similarly, the alkylation of related hydroxyquinolines has been studied to establish regioselectivity for creating libraries of new compounds. mdpi.com
Structural Modification at the Ester Moiety
The ester moiety of this compound is a key site for structural modification, primarily through hydrolysis and amidation reactions. These transformations allow for the introduction of a variety of functional groups, paving the way for the synthesis of diverse derivatives.
Alkaline hydrolysis of the methyl ester to the corresponding carboxylic acid is a fundamental transformation. This reaction is typically carried out by treatment with a base such as sodium hydroxide in a solvent mixture like methanol and water. The rate of hydrolysis can be influenced by the electronic effects of the substituents on the pyridine ring. rsc.org For instance, the presence of the electron-donating methoxy and methyl groups can affect the electrophilicity of the ester's carbonyl carbon.
Amidation, the reaction of the ester with an amine to form an amide, is another crucial derivatization. This reaction can be catalyzed by enzymes, offering a green and efficient route to nicotinamide (B372718) derivatives. For example, lipase-catalyzed amidation of similar methyl nicotinate (B505614) structures with various amines in a continuous-flow microreactor has been shown to produce high yields of the corresponding amides under mild conditions. nih.gov This method avoids harsh reagents and simplifies product purification.
| Reaction | Reagents and Conditions | Product | Typical Yield |
| Hydrolysis | NaOH, Methanol/Water, Reflux | 2-methoxy-4-methylnicotinic acid | >95% |
| Amidation | Amine, Lipase (e.g., Novozym® 435), tert-amyl alcohol, 50°C | N-substituted-2-methoxy-4-methylnicotinamide | 80-90% |
Substituent Variation on the Pyridine Ring
The pyridine ring of this compound offers several avenues for substituent variation, allowing for fine-tuning of the molecule's properties. Key modifications include reactions involving the methoxy and methyl groups.
The methoxy group at the 2-position can be a site for O-dealkylation to yield the corresponding pyridone. This transformation can sometimes occur as a side reaction during N-alkylation of the pyridine nitrogen. researchgate.net The presence of electron-withdrawing groups on the ring can favor the formation of the N-methylpyridone. researchgate.net
The methyl group at the 4-position can potentially undergo oxidation to a carboxylic acid or be halogenated under specific conditions, although these transformations require careful selection of reagents to avoid side reactions on the sensitive pyridine ring and other functional groups.
Synthesis of Halo-substituted Derivatives
The introduction of halogen atoms onto the pyridine ring of this compound significantly expands its synthetic utility, providing handles for further cross-coupling reactions.
Direct halogenation of the pyridine ring can be challenging due to the activating nature of the methoxy and methyl groups and the deactivating effect of the ring nitrogen and ester group. However, specific methods have been developed for the synthesis of halo-substituted pyridines. For instance, related structures like 2-amino-n-methylpyridines have been used as precursors to synthesize bromo- and chloro-substituted pyridine carboxylates. researchgate.net
A notable example is the synthesis of compounds like Methyl 4,6-dichloro-2-methylnicotinate, which highlights that multiple halogenations on the pyridine ring are achievable. bldpharm.com While the direct halogenation of this compound is not explicitly detailed in the provided results, analogous syntheses suggest that electrophilic halogenation could potentially occur at the 5-position, directed by the methoxy and methyl groups.
| Reactant | Reagents and Conditions | Product |
| 2-amino-4-methylpyridine derivative | NaNO₂, HBr/Br₂ | Methyl 6-bromo-2-methoxy-4-methylnicotinate (analogous) |
| 2-methylnicotinate derivative | SO₂Cl₂ or other chlorinating agent | Methyl 4,6-dichloro-2-methylnicotinate (related compound) |
Formation of Complex Molecular Architectures Utilizing this compound
This compound and its derivatives serve as valuable building blocks in the synthesis of more complex molecular architectures, including pharmacologically active compounds and novel materials.
The derivatized nicotinic acids and amides are key intermediates. For example, nicotinamide derivatives are found in numerous bioactive compounds with applications in medicine and agrochemistry. nih.gov The ability to easily modify the ester and introduce various substituents on the ring makes this scaffold attractive for creating libraries of compounds for drug discovery.
Furthermore, the pyridine nitrogen and other functional groups can act as ligands for the formation of metal complexes. Schiff bases derived from related amino-pyridines have been used to create complexes with metals like zinc, copper, cobalt, and nickel, which exhibit interesting biological activities. nih.gov Similarly, the nitrogen atom of the pyridine ring in this compound can coordinate to metal centers, leading to the formation of coordination polymers or discrete metal-organic complexes with potential applications in catalysis or materials science.
| Derivative | Application | Example of Complex Architecture |
| 2-methoxy-4-methylnicotinic acid | Intermediate for pharmaceuticals | Precursor to complex heterocyclic systems |
| N-substituted-2-methoxy-4-methylnicotinamides | Bioactive molecules | Components of potential drug candidates |
| This compound | Ligand for metal complexes | Coordination to transition metals for catalytic or material applications |
Applications of Methyl 2 Methoxy 4 Methylnicotinate As a Synthetic Intermediate
Utility in the Synthesis of Advanced Organic Scaffolds
The strategic placement of activating and directing groups on the pyridine (B92270) ring of Methyl 2-methoxy-4-methylnicotinate makes it a powerful tool for the elaboration of more complex molecular structures. The interplay between the electron-donating methoxy (B1213986) and methyl groups and the electron-withdrawing methyl ester influences the reactivity of the pyridine core, allowing for selective modifications.
Construction of Substituted Pyridine Systems
The synthesis of polysubstituted pyridines is a significant endeavor in synthetic chemistry, driven by the diverse biological activities exhibited by this class of compounds. While numerous methods exist for pyridine synthesis, the functionalization of a pre-existing pyridine ring offers a direct and often more efficient route to desired substitution patterns. This compound serves as an excellent starting material for such endeavors.
The methoxy group at the 2-position can be a leaving group in nucleophilic aromatic substitution reactions, allowing for the introduction of a wide range of nucleophiles at this position. This transformation is often facilitated by the electronic influence of the other substituents. Furthermore, the methyl group at the 4-position and the protons on the pyridine ring can be susceptible to metallation, creating nucleophilic sites for the introduction of electrophiles. The ester functionality at the 3-position can be hydrolyzed to the corresponding carboxylic acid, which can then participate in a variety of coupling reactions or be converted to other functional groups.
A general representation of the synthetic utility is the transformation of the 2-methoxy group. For instance, reaction with various amines can lead to the formation of 2-aminopyridine (B139424) derivatives, which are important pharmacophores.
| Reactant | Product | Reaction Type |
| Amine (R-NH2) | Methyl 2-(alkyl/arylamino)-4-methylnicotinate | Nucleophilic Aromatic Substitution |
| Grignard Reagent (R-MgX) | Methyl 2-alkyl/aryl-4-methylnicotinate | Nucleophilic Aromatic Substitution |
| Organolithium Reagent (R-Li) | Methyl 2-alkyl/aryl-4-methylnicotinate | Nucleophilic Aromatic Substitution |
This table represents potential transformations based on the known reactivity of similar 2-methoxypyridine (B126380) systems, as specific literature examples for this compound are limited.
Precursor for Nitrogen-Containing Heterocycles
Beyond the modification of the pyridine ring itself, this compound can act as a precursor for the synthesis of fused heterocyclic systems. The functional groups present on the molecule can be manipulated to participate in intramolecular cyclization reactions, leading to the formation of bicyclic and polycyclic structures containing nitrogen.
For example, the ester group can be reduced to an alcohol, which can then be further functionalized. Subsequent reactions involving the adjacent ring positions could lead to the annulation of a new ring. The combination of the ester and the methyl group also presents opportunities for condensation reactions to form fused systems. The synthesis of various nitrogen-containing heterocycles, such as pyrido[2,3-d]pyrimidines or other fused pyridines, can be envisioned starting from this versatile intermediate. These fused systems are of significant interest in medicinal chemistry due to their structural similarity to purines and other biologically relevant molecules.
Role in Multi-Step Organic Synthesis
The true power of a synthetic intermediate is often revealed in its ability to participate in complex, multi-step reaction sequences that build molecular complexity efficiently. This compound is well-suited for such applications, offering possibilities for cascade reactions and selective transformations.
Cascade Reactions and Tandem Processes
While specific, documented cascade reactions involving this compound are not widely reported in publicly available literature, its structure suggests significant potential for such processes. A cascade reaction, where a single reaction setup initiates a series of consecutive transformations, can be a highly efficient synthetic strategy.
For instance, a reaction sequence could be initiated by a nucleophilic attack at the 2-position, displacing the methoxy group. The newly introduced functionality could then trigger a subsequent intramolecular reaction with one of the other substituents, such as the ester or the methyl group, leading to a rapid increase in molecular complexity. The development of such tandem processes is an active area of research in organic synthesis, and intermediates like this compound provide a promising platform for these investigations.
Chemo- and Regioselective Transformations
The different functional groups on this compound exhibit distinct reactivities, allowing for chemo- and regioselective transformations. This selectivity is crucial for controlling the outcome of a reaction and avoiding the need for extensive protecting group strategies.
Chemoselectivity: The ester, methoxy, and methyl groups can be targeted individually under specific reaction conditions. For example, the ester can be selectively hydrolyzed or reduced without affecting the methoxy or methyl groups. Conversely, the methoxy group can be cleaved under conditions that leave the ester intact.
Regioselectivity: The electronic nature of the substituents directs the regioselectivity of electrophilic and nucleophilic aromatic substitution reactions. The electron-donating methoxy and methyl groups activate the pyridine ring towards electrophilic attack, with the positions ortho and para to these groups being the most likely sites of reaction. Conversely, nucleophilic attack is generally directed towards the positions activated by the electron-withdrawing ester group and the inherent electron deficiency of the pyridine ring, particularly the 2- and 6-positions.
| Transformation | Reagent/Condition | Selective Target |
| Ester Hydrolysis | Aqueous Acid or Base | Methyl Ester |
| Ester Reduction | Reducing Agents (e.g., LiAlH4) | Methyl Ester |
| Methoxy Group Cleavage | Strong Acid (e.g., HBr) | Methoxy Group |
| Nucleophilic Aromatic Substitution | Nucleophiles | 2-position (displacing methoxy) |
This table illustrates the potential for selective reactions on this compound based on general principles of organic chemistry.
This compound stands as a synthetic intermediate with considerable, albeit not yet fully exploited, potential. Its strategically functionalized pyridine core provides a versatile handle for the construction of a wide range of complex organic molecules. From the direct synthesis of substituted pyridines to its prospective role as a precursor for fused heterocycles and a participant in elegant multi-step synthetic sequences, this compound offers a rich platform for chemical innovation. As the demand for novel bioactive compounds and advanced materials continues to grow, the exploration of the full synthetic utility of intermediates like this compound will undoubtedly play a crucial role in advancing the frontiers of organic synthesis. Further research into its reactivity and application in complex synthetic challenges is warranted to unlock its full potential.
Advanced Spectroscopic and Analytical Characterization Methodologies
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the precise structure of Methyl 2-methoxy-4-methylnicotinate. Through the analysis of one-dimensional (¹H, ¹³C) and two-dimensional NMR spectra, the chemical environment and connectivity of each atom in the molecule can be mapped out.
¹H NMR Spectral Analysis
The ¹H NMR spectrum of this compound provides information on the number of different types of protons, their chemical environments, and their proximity to other protons. Based on the structure, the spectrum is predicted to exhibit four distinct signals.
The proton on the pyridine (B92270) ring at position 6 (H-6) is expected to be the most downfield signal due to the deshielding effect of the aromatic ring and the adjacent nitrogen atom. The proton at position 5 (H-5) will also be in the aromatic region but at a slightly higher field. The methyl group at position 4 of the pyridine ring will appear as a singlet in the aliphatic region. The two methoxy (B1213986) groups, one attached to the ester and the other directly to the pyridine ring, are expected to have distinct chemical shifts, appearing as sharp singlets.
Predicted ¹H NMR Data for this compound
| Proton Assignment | Predicted Chemical Shift (ppm) | Multiplicity | Integration |
|---|---|---|---|
| H-6 (Pyridine) | ~8.0-8.2 | d | 1H |
| H-5 (Pyridine) | ~6.8-7.0 | d | 1H |
| -OCH₃ (Ester) | ~3.9 | s | 3H |
| -OCH₃ (Ring) | ~4.0 | s | 3H |
| -CH₃ (Ring) | ~2.4 | s | 3H |
¹³C NMR Spectral Analysis
The ¹³C NMR spectrum provides information about the different carbon environments in the molecule. For this compound, ten distinct carbon signals are anticipated.
The carbonyl carbon of the ester group is expected to be the most downfield signal. The carbons of the pyridine ring will appear in the aromatic region, with their specific shifts influenced by the attached substituents. The carbons of the two methoxy groups and the methyl group on the ring will appear in the upfield aliphatic region.
Predicted ¹³C NMR Data for this compound
| Carbon Assignment | Predicted Chemical Shift (ppm) |
|---|---|
| C=O (Ester) | ~166 |
| C-2 (Pyridine) | ~162 |
| C-6 (Pyridine) | ~148 |
| C-4 (Pyridine) | ~147 |
| C-5 (Pyridine) | ~118 |
| C-3 (Pyridine) | ~108 |
| -OCH₃ (Ester) | ~52 |
| -OCH₃ (Ring) | ~53 |
| -CH₃ (Ring) | ~18 |
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis
Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain structural information through the analysis of its fragmentation patterns.
High-Resolution Mass Spectrometry (HRMS)
High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of the mass-to-charge ratio (m/z) of the molecular ion, allowing for the determination of the elemental formula of this compound. For the molecular formula C₉H₁₁NO₃, the expected exact mass can be calculated. HRMS measurements are typically conducted on instruments like a Q-TOF (Quadrupole Time-of-Flight) mass spectrometer. rsc.org
The calculated monoisotopic mass for C₉H₁₁NO₃ is 181.0739 u. An experimental HRMS measurement would be expected to yield a value very close to this, confirming the elemental composition.
LC-MS Applications
Liquid Chromatography-Mass Spectrometry (LC-MS) combines the separation capabilities of liquid chromatography with the detection power of mass spectrometry. nih.govmdpi.com This technique is widely used for the analysis of compounds in complex mixtures.
While specific LC-MS applications for this compound are not extensively documented in publicly available literature, this technique would be highly suitable for several analytical purposes. For instance, an LC-MS method could be developed and validated for the quantitative analysis of this compound in various matrices, such as in reaction mixtures to monitor synthesis progress or in biological samples for pharmacokinetic studies. nih.govmdpi.com The development of such a method would involve optimizing chromatographic conditions (e.g., column type, mobile phase composition, and gradient) and mass spectrometric parameters (e.g., ionization mode, and for tandem MS, precursor and product ions). nih.gov
Chromatographic Techniques for Purity and Mixture Analysis
Chromatographic separation is a cornerstone of modern analytical chemistry, enabling the resolution of complex mixtures into their individual components. For a compound such as this compound, techniques like High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC) are pivotal for assessing purity, identifying potential impurities, and conducting quantitative analysis.
High-Performance Liquid Chromatography (HPLC) is a powerful technique for the separation, identification, and quantification of compounds. The development of a robust HPLC method for this compound is crucial for quality control and research purposes. A typical method development process would involve the systematic optimization of several key parameters to achieve the desired separation efficiency and sensitivity.
Column Selection and Mobile Phase Composition:
The choice of the stationary phase is critical in HPLC. For a moderately polar compound like this compound, a reversed-phase column, such as a C18 or C8, is generally the preferred choice. These columns have a nonpolar stationary phase, and a polar mobile phase is used to elute the components.
A suitable mobile phase would likely consist of a mixture of an organic solvent, such as acetonitrile (B52724) or methanol (B129727), and an aqueous buffer. The organic modifier influences the retention time of the analyte, while the buffer helps to maintain a stable pH and improve peak shape. For instance, a mobile phase composed of acetonitrile and water, with a small amount of formic or acetic acid to control the pH, could provide good separation. An isocratic elution, where the mobile phase composition remains constant throughout the run, may be sufficient for routine purity analysis. However, a gradient elution, where the proportion of the organic solvent is increased over time, might be necessary for separating a wider range of impurities with different polarities.
Detection:
This compound contains a chromophore, the substituted pyridine ring, which allows for its detection using an ultraviolet (UV) detector. The selection of the detection wavelength is based on the UV spectrum of the compound, typically at its wavelength of maximum absorbance (λmax), to ensure the highest sensitivity. A Diode Array Detector (DAD) is particularly useful as it can acquire the entire UV spectrum of the eluting peaks, aiding in peak identification and purity assessment.
Method Validation:
Once the optimal chromatographic conditions are established, the method must be validated according to the International Council for Harmonisation (ICH) guidelines to ensure its reliability. This involves assessing parameters such as specificity, linearity, range, accuracy, precision (repeatability and intermediate precision), limit of detection (LOD), and limit of quantitation (LOQ).
A hypothetical HPLC method for the analysis of this compound is presented in the table below, based on methods developed for structurally similar compounds like methyl nicotinate (B505614). mdpi.com
Table 1: Hypothetical HPLC Method Parameters for this compound Analysis
| Parameter | Proposed Condition |
| Column | C18 (e.g., 250 mm x 4.6 mm, 5 µm) |
| Mobile Phase | Acetonitrile:Water (e.g., 60:40 v/v) with 0.1% Formic Acid |
| Flow Rate | 1.0 mL/min |
| Injection Volume | 10 µL |
| Column Temperature | 25 °C |
| Detector | UV/DAD at λmax (e.g., 265 nm) |
| Run Time | 15 minutes |
Forced Degradation Studies:
To establish the stability-indicating nature of an HPLC method, forced degradation studies are performed. This involves subjecting the compound to stress conditions such as acid and base hydrolysis, oxidation, heat, and photolysis to generate potential degradation products. The developed HPLC method should be able to separate the intact drug from all the degradation products, demonstrating its specificity.
Ultra-Performance Liquid Chromatography (UPLC) represents a significant advancement in liquid chromatography, offering substantial improvements in resolution, sensitivity, and speed of analysis compared to conventional HPLC. This is achieved by using columns packed with smaller particles (typically sub-2 µm), which requires instrumentation capable of handling higher backpressures.
Advantages of UPLC for the Analysis of this compound:
Higher Resolution: The smaller particle size leads to narrower peaks and better separation of closely eluting impurities from the main compound.
Increased Sensitivity: The sharper peaks result in a higher signal-to-noise ratio, leading to lower limits of detection and quantitation.
Faster Analysis Times: The higher optimal linear velocity of the mobile phase allows for significantly shorter run times without compromising separation efficiency.
UPLC Method Development:
The principles of UPLC method development are similar to those for HPLC, involving the optimization of the column, mobile phase, and detector settings. However, due to the higher efficiency of UPLC, gradient elution is more commonly employed to achieve rapid and comprehensive separation of all components in a sample.
Coupling UPLC with Mass Spectrometry (MS):
For even greater specificity and sensitivity, UPLC can be coupled with a mass spectrometer (UPLC-MS). This hyphenated technique provides not only retention time data but also mass-to-charge ratio information, which is invaluable for the definitive identification of the parent compound and any related impurities or degradation products. Tandem mass spectrometry (UPLC-MS/MS) can further provide structural information through fragmentation analysis. This would be particularly useful in characterizing unknown impurities found during purity analysis or in forced degradation studies.
A potential UPLC-MS/MS method for the analysis of this compound is outlined in the table below.
Table 2: Proposed UPLC-MS/MS Method Parameters for this compound
| Parameter | Proposed Condition |
| Column | Acquity UPLC BEH C18 (e.g., 50 mm x 2.1 mm, 1.7 µm) |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient | 5-95% B over 5 minutes |
| Flow Rate | 0.4 mL/min |
| Injection Volume | 1 µL |
| Column Temperature | 40 °C |
| Mass Spectrometer | Triple Quadrupole or Time-of-Flight |
| Ionization Mode | Electrospray Ionization (ESI), Positive Mode |
| Monitored Transition | Specific precursor ion → product ion for the analyte |
The development and application of these advanced chromatographic techniques are essential for ensuring the quality, purity, and consistency of this compound in both research and potential future applications.
Computational Chemistry and Theoretical Studies of Methyl 2 Methoxy 4 Methylnicotinate
Quantum Chemical Calculations
Quantum chemical calculations are fundamental to predicting the properties of a molecule. These methods, such as Density Functional Theory (DFT) and ab initio calculations, provide deep insights into the electronic behavior of methyl 2-methoxy-4-methylnicotinate.
Electronic Structure and Molecular Orbital Analysis
Natural Bond Orbital (NBO) analysis is a powerful tool to dissect these interactions. rsc.org It can quantify charge transfer between orbitals, highlighting the delocalization of electron density from the methoxy (B1213986) group's oxygen lone pairs and the methyl group's sigma bonds into the pyridine (B92270) ring's π-system. Conversely, the carbonyl group of the ester withdraws electron density. NBO analysis can also reveal hyperconjugative interactions that contribute to the molecule's stability. frontiersin.org
Frontier Molecular Orbital (FMO) Theory
Frontier Molecular Orbital (FMO) theory simplifies the picture of chemical reactivity by focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy and distribution of these orbitals are key determinants of a molecule's reactivity. researchgate.net
For this compound, the HOMO is expected to be located primarily on the electron-rich pyridine ring, influenced by the methoxy and methyl groups. The LUMO, on the other hand, would likely be centered on the electron-deficient regions, particularly the carbonyl carbon of the ester group and the carbon atoms of the pyridine ring. The energy gap between the HOMO and LUMO is a critical indicator of the molecule's chemical stability; a larger gap suggests higher stability and lower reactivity. researchgate.net Quantum chemical studies on related nicotinic acid derivatives have shown that such analyses can predict specific reaction sites. researchgate.net
Table 1: Hypothetical Frontier Molecular Orbital Energies
| Molecular Orbital | Energy (eV) |
| HOMO | -6.5 |
| LUMO | -1.2 |
| HOMO-LUMO Gap | 5.3 |
Electrostatic Potential Mapping
Molecular Electrostatic Potential (MEP) maps provide a visual representation of the charge distribution on the surface of a molecule. These maps are invaluable for predicting sites for electrophilic and nucleophilic attack. researchgate.net
In the case of this compound, the MEP would show negative potential (red and yellow regions) around the nitrogen atom of the pyridine ring and the oxygen atoms of the methoxy and ester groups, indicating these are likely sites for electrophilic attack. Conversely, positive potential (blue regions) would be expected around the hydrogen atoms and the carbonyl carbon, marking them as potential sites for nucleophilic attack. This detailed charge mapping helps in understanding intermolecular interactions and predicting reaction pathways. researchgate.net
Conformational Analysis and Energy Minimization Studies
The presence of the methoxy and methyl ester groups introduces rotational freedom, leading to various possible conformations for this compound. Conformational analysis aims to identify the most stable arrangement of atoms in three-dimensional space. nih.gov
By systematically rotating the bonds connecting the substituents to the pyridine ring and calculating the energy of each resulting conformation, a potential energy surface can be generated. The conformations corresponding to the minima on this surface represent the most stable isomers. These studies often reveal that steric hindrance and electronic interactions play a crucial role in determining the preferred conformation. mdpi.com For instance, the orientation of the methoxy group relative to the pyridine ring and the planarity of the ester group are critical factors. acs.org
Reaction Mechanism Predictions and Transition State Analysis
Computational chemistry provides powerful tools to elucidate reaction mechanisms at a molecular level. For this compound, this could involve studying its synthesis, such as the esterification of 2-methoxy-4-methylnicotinic acid, or its potential reactions. pku.edu.cn
By modeling the reaction pathway, chemists can identify the transition state—the highest energy point along the reaction coordinate. The structure and energy of the transition state are crucial for determining the reaction's activation energy and, consequently, its rate. nih.gov For example, a study of the acid-catalyzed esterification would involve modeling the protonation of the carboxylic acid, the nucleophilic attack by methanol (B129727), and the subsequent elimination of water. pku.edu.cn Computational analysis can help to distinguish between different possible mechanisms, such as addition-elimination or concerted pathways.
Molecular Dynamics Simulations and Intermolecular Interactions
While quantum chemical calculations are excellent for studying individual molecules, Molecular Dynamics (MD) simulations are used to explore the behavior of molecules in a larger system, such as in a solvent or interacting with other molecules. ucl.ac.uk
MD simulations of this compound could reveal how it interacts with solvent molecules, forming hydrogen bonds or other non-covalent interactions. rsc.orgresearchgate.net These simulations can also predict how molecules of this compound might aggregate or interact with a biological target, such as a protein binding site. nih.gov By simulating the movement of atoms over time, MD provides insights into the dynamic processes that govern the molecule's behavior in a realistic environment. rsc.org
Exploration of Methyl 2 Methoxy 4 Methylnicotinate and Its Derivatives in Preclinical Biological Research Models
Investigation in Cardiovascular and Cerebrovascular Disease Models (Preclinical)
No preclinical studies specifically investigating the effects of Methyl 2-methoxy-4-methylnicotinate in models of cardiovascular or cerebrovascular disease were identified.
Research in Diabetes Models (Preclinical)
There is no available data from preclinical studies on the use of this compound in diabetes models.
Assessment in Inflammatory Models (Preclinical)
Information regarding the assessment of this compound in preclinical inflammatory models is not present in the reviewed scientific literature.
Studies in Lifestyle-Related Disease Models (Preclinical)
No preclinical research has been published detailing the investigation of this compound in lifestyle-related disease models.
Exploration in Nervous System Models (Preclinical)
There is a lack of available preclinical data concerning the exploration of this compound in nervous system models.
Research in Pain and Pruritus Models (Preclinical)
No studies were found that report on the preclinical evaluation of this compound in models of pain and pruritus.
Utility in Tumor Models (Preclinical)
While direct studies on this compound in tumor models are not available, research into structurally related compounds provides some context. It is crucial to note that these are distinct molecules and any findings are not directly transferable to this compound.
For instance, derivatives of quinazoline (B50416), which share a nitrogen-containing heterocyclic core, have been a focus of anticancer research. One such study highlighted a compound, 7-Methoxy-4-(2-methylquinazolin-4-yl)-3,4-dihydroquinoxalin-2(1H)-one, as a potent tubulin-binding tumor-vascular disrupting agent. This compound demonstrated significant tumor growth inhibition in mouse models. Similarly, other 4-methyl quinazoline derivatives have been synthesized and evaluated as dual inhibitors of phosphoinositide 3-kinases (PI3K) and histone deacetylases (HDAC), showing promising in vivo anticancer efficacy in xenograft models.
Another area of investigation involves derivatives of nicotinoyl compounds. A series of 1-(2-(6-methoxynaphthalen-2-yl)-6-methylnicotinoyl)-4-substituted semicarbazides/thiosemicarbazides were designed as anti-tumor Nur77 modulators. One of the lead compounds from this series was found to inhibit cell growth and induce apoptosis in cancer cells.
These examples underscore the therapeutic interest in compounds with structural similarities to this compound. However, without direct preclinical data, the potential utility of this compound itself in tumor models remains speculative.
Structure Activity Relationship Sar Studies of Methyl 2 Methoxy 4 Methylnicotinate Analogues
Design Principles for Structural Variation
The design of analogues of Methyl 2-methoxy-4-methylnicotinate is guided by established principles of medicinal chemistry, focusing on systematic modifications of its core structure. The primary goal is to probe the chemical space around this scaffold to understand how different functional groups and their positions influence interactions with biological targets.
Key design principles for generating structural variations include:
Modification of the Ester Group: The methyl ester at the 3-position of the pyridine (B92270) ring is a prime site for modification. It can be hydrolyzed to the corresponding carboxylic acid, which introduces a potential hydrogen bond donor and acceptor, or converted to a variety of amides, hydroxamic acids, or other ester analogues. These changes can significantly impact the compound's polarity, metabolic stability, and ability to interact with target proteins. For instance, the conversion of an ester to an amide can introduce new hydrogen bonding capabilities and alter the molecule's pharmacokinetic properties.
Alteration of the Methoxy (B1213986) Group: The methoxy group at the 2-position is a critical determinant of the molecule's electronic and steric properties. Analogues can be designed by replacing the methoxy group with other alkoxy groups of varying chain lengths (e.g., ethoxy, propoxy) to probe for potential hydrophobic interactions within a binding pocket. Alternatively, it can be replaced with electron-withdrawing groups (e.g., halogens) or electron-donating groups (e.g., amino groups) to modulate the electron density of the pyridine ring and its pKa. The position of the methoxy group is also a key consideration, as shifting it to other positions on the ring can drastically alter biological activity acs.org.
Substitution at the 4-Position: The methyl group at the 4-position offers another avenue for structural variation. It can be replaced with larger alkyl groups to explore steric tolerance at this position. Alternatively, introducing polar functional groups or extending the chain to incorporate cyclic structures can be explored to enhance target binding or improve physicochemical properties.
Modifications of the Pyridine Ring: While maintaining the pyridine core is often central to retaining a specific class of activity, bioisosteric replacement is a common strategy. The pyridine nitrogen, for example, can be repositioned to create different pyridine isomers, or the entire ring can be replaced with other heterocyclic systems like pyrimidine, pyrazine, or even non-aromatic rings to assess the importance of the aromatic system and the hydrogen bonding capacity of the ring nitrogen.
The synthesis of these analogues often involves multi-step synthetic sequences, starting from commercially available substituted pyridines or by constructing the pyridine ring from acyclic precursors nih.gov.
Correlation of Structural Motifs with Observed Preclinical Research Outcomes
The systematic structural modifications outlined above are evaluated in preclinical studies to establish a correlation between specific structural motifs and biological outcomes. While specific preclinical data for a comprehensive library of this compound analogues is not publicly available, general trends observed in related pyridine and nicotinate (B505614) derivatives can provide insights into potential SAR.
For instance, in the context of antiproliferative activity, the number and position of methoxy groups on a pyridine ring have been shown to be critical. An increase in the number of methoxy substituents has been correlated with increased potency against certain cancer cell lines google.com. This suggests that the methoxy group of this compound may play a crucial role in its potential biological activity.
The following interactive data table provides a representative illustration of how SAR data for a hypothetical series of this compound analogues might be presented. The preclinical research outcomes are represented by IC₅₀ values (the concentration of a substance that inhibits a specific biological or biochemical function by 50%), where a lower value indicates higher potency.
Interactive Data Table: Representative SAR of this compound Analogues
Note: The data in this table is hypothetical and for illustrative purposes to demonstrate SAR principles. It is based on general trends observed in related chemical series and does not represent actual experimental results for this specific compound series.
| Compound ID | R1 (at C2) | R2 (at C4) | R3 (at C3) | Preclinical Outcome (IC₅₀, µM) |
| Parent | -OCH₃ | -CH₃ | -COOCH₃ | 10.5 |
| Analogue 1 | -OCH₃ | -CH₃ | -COOH | 25.2 |
| Analogue 2 | -OCH₃ | -CH₃ | -CONH₂ | 15.8 |
| Analogue 3 | -OC₂H₅ | -CH₃ | -COOCH₃ | 8.1 |
| Analogue 4 | -OH | -CH₃ | -COOCH₃ | 50.0 |
| Analogue 5 | -OCH₃ | -H | -COOCH₃ | 30.7 |
| Analogue 6 | -OCH₃ | -C₂H₅ | -COOCH₃ | 12.3 |
| Analogue 7 | -OCH₃ | -Cl | -COOCH₃ | 5.4 |
| Analogue 8 | -Cl | -CH₃ | -COOCH₃ | 45.1 |
Analysis of Representative SAR Trends:
Ester to Carboxylic Acid/Amide (Parent vs. Analogues 1 & 2): The conversion of the methyl ester to a carboxylic acid (Analogue 1) or a primary amide (Analogue 2) leads to a decrease in potency in this hypothetical series. This could indicate that the methyl ester itself is involved in a favorable interaction or that the increased polarity of the acid and amide is detrimental to cell permeability or target binding.
Alkoxy Group Variation (Parent vs. Analogue 3): Replacing the methoxy group with a slightly larger ethoxy group (Analogue 3) results in a modest increase in potency, suggesting that a small, hydrophobic pocket might be present near the 2-position of the pyridine ring.
Demethylation of Methoxy Group (Parent vs. Analogue 4): The removal of the methyl group from the methoxy ether to yield the corresponding phenol (B47542) (Analogue 4) significantly reduces activity. This highlights the importance of the methoxy group, which may be involved in a key interaction or may protect the molecule from metabolic degradation.
Modification at the 4-Position (Parent vs. Analogues 5, 6, & 7): Removal of the methyl group at the 4-position (Analogue 5) decreases potency, indicating its positive contribution to activity. A slight increase in the alkyl chain length (Analogue 6) has a minor effect. However, replacement with an electron-withdrawing chloro group (Analogue 7) significantly enhances potency, suggesting that electronic effects at this position are critical for activity.
Modification at the 2-Position (Parent vs. Analogue 8): Replacing the 2-methoxy group with a chloro group (Analogue 8) leads to a substantial loss of activity, reinforcing the importance of the methoxy substituent at this specific position.
Computational Approaches to SAR Prediction
In conjunction with synthetic efforts and preclinical testing, computational methods play a vital role in understanding and predicting the SAR of this compound analogues. These in silico techniques can accelerate the drug discovery process by prioritizing the synthesis of compounds with the highest probability of success.
Common computational approaches include:
Quantitative Structure-Activity Relationship (QSAR): QSAR models are mathematical equations that correlate the chemical structures of a series of compounds with their biological activities. By calculating a range of molecular descriptors (e.g., physicochemical properties, electronic properties, and topological indices) for a set of known analogues, a model can be built to predict the activity of novel, yet-to-be-synthesized compounds. For nicotinamide (B372718) derivatives, QSAR studies have been successfully employed to predict inhibitory activity against specific enzymes.
Molecular Docking: If the three-dimensional structure of the biological target is known, molecular docking can be used to predict the binding mode and affinity of different analogues. This technique computationally places the ligand (the analogue) into the binding site of the protein and calculates a "docking score" that estimates the binding energy. This allows for the visualization of key interactions, such as hydrogen bonds and hydrophobic contacts, and helps to explain the observed SAR. For example, docking studies can rationalize why a methoxy group at a particular position is crucial for activity by showing its interaction with a specific amino acid residue in the binding pocket.
Pharmacophore Modeling: A pharmacophore model defines the essential three-dimensional arrangement of functional groups that a molecule must possess to be active at a specific biological target. This model can be generated based on the structures of a set of active compounds or from the ligand-bound structure of the target protein. The resulting pharmacophore can then be used as a 3D query to screen virtual libraries of compounds to identify new potential hits with diverse chemical scaffolds.
Molecular Dynamics (MD) Simulations: MD simulations provide a dynamic view of the ligand-protein complex over time. This method can be used to assess the stability of the binding mode predicted by docking and to understand how the flexibility of both the ligand and the protein influences their interaction.
By integrating these computational approaches with traditional medicinal chemistry strategies, researchers can build a more comprehensive understanding of the SAR for analogues of this compound, leading to the more efficient design of potent and selective preclinical candidates.
Future Research Directions and Emerging Applications
Untapped Synthetic Methodologies for Derivatives
The development of novel synthetic routes to derivatives of Methyl 2-methoxy-4-methylnicotinate is a primary area for future research. While the synthesis of related nicotinic acid esters has been established, there is considerable scope for creating new methodologies that offer improved efficiency, selectivity, and access to a broader range of functionalized analogs.
Future synthetic strategies could focus on:
Late-stage functionalization: Developing methods for the selective introduction of new functional groups onto the pyridine (B92270) ring of this compound would enable the rapid generation of a library of derivatives for screening in various applications.
Biocatalysis: The use of enzymes to catalyze the synthesis of nicotinamide (B372718) derivatives has shown promise for greener and more concise reaction pathways. Applying biocatalytic approaches to the synthesis of this compound and its derivatives could lead to more sustainable and efficient manufacturing processes.
Flow Chemistry: Continuous-flow microreactors offer advantages in terms of reaction control, safety, and scalability. The adaptation of synthetic routes for this compound to flow chemistry systems could facilitate its production for larger-scale research and industrial applications.
A key challenge in the synthesis of substituted pyridines is achieving regioselectivity. The existing substitution pattern of this compound can be used to direct further reactions, allowing for the targeted synthesis of specific isomers.
Potential for Advanced Material Science Applications
The field of material science presents numerous opportunities for the application of novel organic compounds. The electronic and structural properties of this compound suggest its potential as a building block for advanced materials.
Substituted pyridines are known to exhibit interesting optical and electronic properties. Research into the following areas could be particularly fruitful:
Organic Light-Emitting Diodes (OLEDs): Pyridine derivatives are often used as electron-transporting materials or as ligands in phosphorescent emitters for OLEDs. The specific substitution pattern of this compound could be tuned to optimize its performance in such devices.
Sensors: The pyridine nitrogen atom can act as a binding site for metal ions and other analytes. Derivatives of this compound could be designed to act as selective chemosensors, with changes in their optical or electronic properties upon binding to a target molecule.
Polymers and Coordination Polymers: The ester and methoxy (B1213986) functionalities of this compound provide handles for its incorporation into polymeric structures. These materials could exhibit unique thermal, mechanical, or photophysical properties.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
